1-Methyl-4-(4-nitrophenyl)piperidine-2,6-dione

Vue d'ensemble

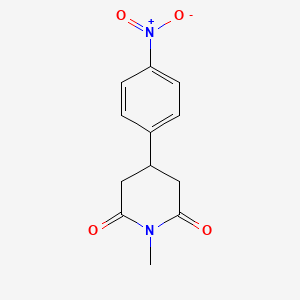

Description

1-Methyl-4-(4-nitrophenyl)piperidine-2,6-dione is a chemical compound with the molecular formula C12H12N2O4 and a molecular weight of 248.23 g/mol This compound is characterized by a piperidine ring substituted with a methyl group at the 1-position and a nitrophenyl group at the 4-position

Méthodes De Préparation

The synthesis of 1-Methyl-4-(4-nitrophenyl)piperidine-2,6-dione typically involves several steps. One common method includes the nitration of a piperidine derivative followed by cyclization. The reaction conditions often involve the use of strong acids and controlled temperatures to ensure the desired product is obtained with high purity . Industrial production methods may involve scalable and green processes to minimize environmental impact and improve efficiency .

Analyse Des Réactions Chimiques

1-Methyl-4-(4-nitrophenyl)piperidine-2,6-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro and carbonyl derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted piperidine and phenyl derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1-Methyl-4-(4-nitrophenyl)piperidine-2,6-dione has been investigated for its potential in drug development, particularly as an anticancer agent. Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various human cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and A431 (skin cancer) .

Case Studies

- Anticancer Activity : A study demonstrated that compounds derived from this compound showed enhanced efficacy against HCT116 cells compared to standard chemotherapeutics like 5-fluorouracil. Specifically, certain derivatives displayed IC50 values significantly lower than those of reference drugs, indicating a promising lead for further development as anticancer agents .

- Mechanism of Action : The mechanism underlying the anticancer properties involves multi-targeted inhibition of key pathways such as EGFR and VEGFR-2, which are crucial in tumor proliferation and angiogenesis. The compounds were also found to induce apoptosis in cancer cells, further supporting their potential therapeutic application .

Other Applications

Beyond oncology, this compound has implications in:

- Neuroscience : Its derivatives are being explored for neuroprotective effects and potential applications in treating neurodegenerative diseases.

- Synthetic Chemistry : The compound serves as an important intermediate in the synthesis of other biologically active molecules, including CRBN ligands used in targeted protein degradation strategies .

Mécanisme D'action

The mechanism of action of 1-Methyl-4-(4-nitrophenyl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form amino derivatives, which may interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, leading to therapeutic effects such as anti-inflammatory and anticancer activities .

Comparaison Avec Des Composés Similaires

1-Methyl-4-(4-nitrophenyl)piperidine-2,6-dione can be compared with similar compounds such as 1-Methyl-4-(4-nitrophenyl)piperazine . While both compounds contain a nitrophenyl group, the piperidine ring in the former provides different steric and electronic properties compared to the piperazine ring in the latter. This difference in structure can lead to variations in their chemical reactivity and biological activities .

Similar compounds include:

- 1-Methyl-4-(4-nitrophenyl)piperazine

- 1-Methyl-4-(4-nitrophenyl)pyrrolidine

- 1-Methyl-4-(4-nitrophenyl)morpholine

These compounds share structural similarities but differ in their ring systems, which can influence their overall properties and applications.

Activité Biologique

1-Methyl-4-(4-nitrophenyl)piperidine-2,6-dione is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores the compound's structure, mechanisms of action, and its potential therapeutic applications, particularly in antimicrobial and anticancer contexts.

Chemical Structure and Properties

This compound features a piperidine ring with a methyl group at the nitrogen atom and a nitrophenyl group at the 4-position. The molecular formula is CHNO, with a molecular weight of approximately 234.21 g/mol. The presence of two carbonyl groups at the 2 and 6 positions enhances its reactivity and biological potential.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Electrophilic Character : The nitro group enhances the electrophilic nature, facilitating interactions with biological macromolecules such as proteins and nucleic acids.

- Receptor Binding : Studies indicate that it acts as a ligand for α1-adrenoceptors, which are involved in cardiovascular regulation. This suggests potential applications in treating hypertension and other cardiovascular diseases.

- Antimicrobial Activity : Research has shown that derivatives of this compound exhibit significant antibacterial properties against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating strong efficacy .

Antimicrobial Properties

Several studies have documented the antimicrobial effects of this compound and its derivatives:

- Activity Spectrum : The compound has demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.0039 to 0.025 mg/mL .

- Mechanism : The antibacterial efficacy is likely linked to the electron-withdrawing effects of the nitro group, which enhances the compound's ability to disrupt bacterial cell membranes or interfere with metabolic processes .

Anticancer Potential

The anticancer properties of this compound have also been explored:

- Cell Cycle Modulation : It has been reported that derivatives can induce cell cycle arrest in cancer cells by inhibiting key regulatory proteins such as CDK-4/6-cyclin D complexes. This action may lead to reduced proliferation of cancerous cells .

- Neurotoxicity Studies : Analogous compounds have been investigated for neurotoxic effects, indicating that modifications in structure can influence both therapeutic efficacy and toxicity profiles .

Comparative Analysis

To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Piperidine ring with nitrophenyl substitution | Significant antibacterial and anticancer activity |

| 1-Methylpiperidine | Simpler structure without nitro group | Different biological activities |

| 1-Methyl-4-(phenyl)piperidine-2,6-dione | Contains a phenyl instead of a nitrophenyl group | Varies in electronic properties affecting reactivity |

| 3-(4-Nitrophenyl)pyrrolidin-2-one | Pyrrolidine ring structure | Different biological interactions due to ring differences |

Study on Antimicrobial Activity

A recent study evaluated various piperidine derivatives, including this compound. The results indicated robust antibacterial activity against multiple strains, highlighting its potential as a lead compound for further development into antimicrobial agents .

Anticancer Research

In another investigation focusing on cancer therapy, derivatives were tested for their ability to induce apoptosis in cancer cell lines. The findings suggested that modifications in the piperidine structure could enhance anticancer properties while minimizing neurotoxic effects observed in some analogs .

Propriétés

IUPAC Name |

1-methyl-4-(4-nitrophenyl)piperidine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-13-11(15)6-9(7-12(13)16)8-2-4-10(5-3-8)14(17)18/h2-5,9H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWOQSQKGPCFMNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC(CC1=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.